MAZ51
MAZ51
MAZ51 is an indolinone that selectively antagonizes the activation of VEGFR3 by VEGFC (IC50 = 1 µM) without blocking VEGFC-mediated stimulation of VEGFR2. It does not inhibit ligand-induced autophosphorylation of EGFR, IGF-1R, or PDGFRβ. It partially blocks VEGFR-2 phosphorylation only at higher concentrations (50 µM). This differential blocker may be useful for inhibiting lymphangiogenesis-dependent pathological process such as tumor metastasis. By preventing VEGFR3 activation, MAZ51 interferes with an autocrine loop involving the induced expression of the ligand VEGFC as well as VEGFA. It reduces proliferation and induces apoptosis in a variety of cancer cells in vitro and suppresses tumor growth in vivo. MAZ51 is used to study the role of VEGFR3 in endothelial and cancer cell function and survival. This reduces proliferation and induces apoptosis in various cancer cells and suppresses tumor growth.
Brand Name:
Vulcanchem
CAS No.:
163655-37-6
VCID:
VC0005767
InChI:
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)
SMILES:
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O
Molecular Formula:
C21H18N2O
Molecular Weight:
314.4
MAZ51
CAS No.: 163655-37-6
Inhibitors
VCID: VC0005767
Molecular Formula: C21H18N2O
Molecular Weight: 314.4
Purity: ≥95%
CAS No. | 163655-37-6 |
---|---|
Product Name | MAZ51 |
Molecular Formula | C21H18N2O |
Molecular Weight | 314.4 |
IUPAC Name | 3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |
Standard InChI | InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24) |
Standard InChIKey | VFCXONOPGCDDBQ-QGOAFFKASA-N |
SMILES | CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
Appearance | A crystalline solid |
Description | MAZ51 is an indolinone that selectively antagonizes the activation of VEGFR3 by VEGFC (IC50 = 1 µM) without blocking VEGFC-mediated stimulation of VEGFR2. It does not inhibit ligand-induced autophosphorylation of EGFR, IGF-1R, or PDGFRβ. It partially blocks VEGFR-2 phosphorylation only at higher concentrations (50 µM). This differential blocker may be useful for inhibiting lymphangiogenesis-dependent pathological process such as tumor metastasis. By preventing VEGFR3 activation, MAZ51 interferes with an autocrine loop involving the induced expression of the ligand VEGFC as well as VEGFA. It reduces proliferation and induces apoptosis in a variety of cancer cells in vitro and suppresses tumor growth in vivo. MAZ51 is used to study the role of VEGFR3 in endothelial and cancer cell function and survival. This reduces proliferation and induces apoptosis in various cancer cells and suppresses tumor growth. |
Purity | ≥95% |
Storage | Room Temperature |
Synonyms | MAZ51; 3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; |
Reference | 1. PLoS One. 2014 Sep 30;9(9):e109055. doi: 10.1371/journal.pone.0109055. eCollection 2014. The indolinone MAZ51 induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways. Park JH(1), Shin YJ(1), Riew TR(1), Lee MY(1). Author information: (1)Department of Anatomy, Catholic Neuroscience Institute, College of Medicine, The Catholic University of Korea, Seoul, Korea. MAZ51 is an indolinone-based molecule originally synthesized as a selective inhibitor of vascular endothelial growth factor receptor (VEGFR)-3 tyrosine kinase. This study shows that exposure of two glioma cell lines, rat C6 and human U251MG, to MAZ51 caused dramatic shape changes, including the retraction of cellular protrusions and cell rounding. These changes were caused by the clustering and aggregation of actin filaments and microtubules. MAZ51 also induced G2/M phase cell cycle arrest. This led to an inhibition of cellular proliferation, without triggering significant cell death. These alterations induced by MAZ51 occurred with similar dose- and time-dependent patterns. Treatment of glioma cells with MAZ51 resulted in increased levels of phosphorylated GSK3β through the activation of Akt, as well as increased levels of active RhoA. Interestingly, MAZ51 did not affect the morphology and cell cycle patterns of rat primary cortical astrocytes, suggesting it selectively targeted transformed cells. Immunoprecipitation-western blot analyses indicated that MAZ51 did not decrease, but rather increased, tyrosine phosphorylation of VEGFR-3. To confirm this unanticipated result, several additional experiments were conducted. Enhancing VEGFR-3 phosphorylation by treatment of glioma cells with VEGF-C affected neither cytoskeleton arrangements nor cell cycle patterns. In addition, the knockdown of VEGFR-3 in glioma cells did not cause morphological or cytoskeletal alterations. Furthermore, treatment of VEGFR-3-silenced cells with MAZ51 caused the same alterations of cell shape and cytoskeletal arrangements as that observed in control cells. These data indicate that MAZ51 causes cytoskeletal alterations and G2/M cell cycle arrest in glioma cells. These effects are mediated through phosphorylation of Akt/GSK3β and activation of RhoA. The anti-proliferative activity of MAZ51 does not require the inhibition of VEGFR-3 phosphorylation, suggesting that it is a potential candidate for further clinical investigation for treatment of gliomas, although the precise mechanism(s) underlying its effects remain to be determined. 2. Int J Cancer. 2004 Dec 20;112(6):986-93. MAZ51, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo. Kirkin V(1), Thiele W, Baumann P, Mazitschek R, Rohde K, Fellbrich G, Weich H, Waltenberger J, Giannis A, Sleeman JP. Author information: (1)Forschungszentrum Karlsruhe, Institut für Toxikologie und Genetik, Karlsruhe, Germany. We have recently described MAZ51, an indolinone that blocks the ligand-induced autophosphorylation of VEGFR-3, a receptor tyrosine kinase that plays a central role in the regulation of lymphangiogenesis. Here we show that MAZ51 is able to block the proliferation of VEGFR-3-expressing human endothelial cells and is less potently able to induce their apoptosis. MAZ51 also inhibits the proliferation and induces the apoptosis of a variety of non-VEGFR-3-expressing tumor cell lines. These data suggest that MAZ51 blocks the activity of tyrosine kinases in addition to VEGFR-3. In vivo, MAZ51 significantly inhibits the growth of rat mammary carcinomas. These data establish MAZ51 as a compound with antitumor properties that inhibits tumor growth directly and also indirectly by interfering with tumor-host interactions. |
PubChem Compound | 24906291 |
Last Modified | Nov 11 2021 |
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